molecular formula C6H7F3O5S B7980565 Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate

Cat. No.: B7980565
M. Wt: 248.18 g/mol
InChI Key: RSNDRPHGOLGQLG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate is an organic compound with the molecular formula C6H7F3O5S. It is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties, and a sulfonyl group, which is a common functional group in organic chemistry. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate typically involves the reaction of methyl 3-hydroxybut-2-enoate with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Scientific Research Applications

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in drug development due to its ability to modify pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate involves the electron-withdrawing effects of the trifluoromethyl and sulfonyl groups. These groups can stabilize negative charges and facilitate nucleophilic substitution reactions. The compound can also act as an electrophile, reacting with nucleophiles to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethylsulfonyloxy)crotonate
  • 3-Trifluoromethanesulfonyloxy-but-2-enoic acid methyl ester

Uniqueness

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

methyl (E)-3-(trifluoromethylsulfonyloxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDRPHGOLGQLG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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